Aripiprazole - 1297122-12-9

Aripiprazole

Catalog Number: EVT-1522908
CAS Number: 1297122-12-9
Molecular Formula: C10H14N5O10P2.Na.2H2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Aripiprazole can be synthesized through various methods. One significant approach involves the reaction between 7-(4-halobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazine in the presence of bases such as triethylamine or sodium hydroxide. This reaction typically occurs in solvents like acetonitrile or dimethylformamide, at temperatures ranging from 60 to 120 °C over several hours .

A notable advancement in the synthesis of aripiprazole is the solvent-free microwave-assisted method, which allows for a yield of approximately 70-80% within minutes. This method eliminates the need for toxic solvents, making it more environmentally friendly . Additionally, a one-pot synthesis approach has been explored, although it results in lower yields .

Molecular Structure Analysis

The molecular formula of aripiprazole is C23H27Cl2N3O2C_{23}H_{27}Cl_{2}N_{3}O_{2}, with a molecular weight of approximately 448.385 g/mol. The structural representation includes a 3,4-dihydrocarbostyril core linked to a piperazine ring via a butoxy group. The presence of chlorine atoms contributes to its pharmacological properties .

Structural Data

  • Chemical Formula: C23H27Cl2N3O2C_{23}H_{27}Cl_{2}N_{3}O_{2}
  • Molecular Weight: 448.385 g/mol
  • Key Structural Features:
    • Dihydrocarbostyril backbone
    • Piperazine moiety
    • Chlorinated aromatic ring
Chemical Reactions Analysis

Aripiprazole undergoes various chemical reactions during its metabolism. The primary pathways include:

  • Dehydrogenation
  • Hydroxylation
  • N-dealkylation

These reactions are predominantly catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. Dehydro-aripiprazole, the active metabolite formed through these processes, retains significant pharmacological activity and accounts for about 30-40% of aripiprazole exposure in plasma .

Mechanism of Action

Aripiprazole functions through a mechanism characterized by its functional selectivity at neurotransmitter receptors. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while exhibiting antagonist properties at serotonin 5-HT2A receptors. This unique action helps stabilize dopaminergic activity in the brain, which is crucial for alleviating symptoms of psychosis without causing significant extrapyramidal side effects commonly associated with other antipsychotics .

Mechanistic Details

  • Dopamine D2 Receptor: Partial agonist
  • Serotonin 5-HT1A Receptor: Partial agonist
  • Serotonin 5-HT2A Receptor: Antagonist
Physical and Chemical Properties Analysis

Aripiprazole exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in water; solubility increases with pH.
  • Stability: Stable under normal conditions but sensitive to light.
  • Protein Binding: Over 99% bound to serum proteins, primarily albumin.
  • Bioavailability: Oral bioavailability is approximately 87%, with peak plasma concentrations occurring within 3 to 5 hours post-administration .

Relevant Data

PropertyValue
Molecular Weight448.385 g/mol
SolubilityModerate in water
Protein Binding>99% (mainly albumin)
Oral Bioavailability~87%
Applications

Aripiprazole is widely utilized in clinical settings for treating various psychiatric disorders:

  • Schizophrenia: Effective in managing both positive and negative symptoms.
  • Bipolar Disorder: Used for acute manic or mixed episodes.
  • Major Depressive Disorder: Serves as an adjunct treatment.
  • Obsessive-Compulsive Disorder: Provides relief from symptoms.
  • Irritability Associated with Autism: Addresses behavioral issues related to autism spectrum disorders .
Pharmacological Foundations of Aripiprazole

Structural and Chemical Properties of Aripiprazole

Aripiprazole (IUPAC name: 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one) is a quinolinone derivative with a molecular formula of C₂₃H₂₇Cl₂N₃O₂ and a molecular weight of 448.39 g/mol. The compound features a dichlorophenylpiperazine moiety linked via a butoxy chain to a dihydroquinolinone ring, a structure optimized for blood-brain barrier penetration and receptor interactions. Its crystalline form exhibits high lipophilicity (logP ~4.9), correlating with extensive tissue distribution and a large steady-state volume of distribution (404 L or 4.9 L/kg) [4] [7]. Aripiprazole demonstrates pH-dependent solubility, with greater solubility in acidic environments, though food intake does not significantly alter its oral bioavailability (87%) [3] [7]. Protein binding exceeds 99%, primarily to albumin, limiting dialysis clearance [4] [7].

Receptor Binding Affinity and Selectivity Profiles

Aripiprazole exhibits a complex polypharmacology, with nanomolar affinities for key dopaminergic and serotonergic receptors:

Interactive Table: Receptor Binding Profile of Aripiprazole

ReceptorKi Value (nM)Primary Action
D₂ dopamine0.34–0.8Partial agonist
D₃ dopamine0.8Partial agonist
5-HT₁ₐ1.7Partial agonist
5-HT₂ₐ3.4Antagonist
5-HT₂꜀15Partial agonist
5-HT₇39Antagonist
α₁-adrenergic57Antagonist
H₁ histamine61Antagonist

[1] [7] [9]

Notably, aripiprazole shows negligible muscarinic receptor affinity (IC₅₀ >1000 nM), explaining its low anticholinergic side effects. Its high D₂/5-HT₂ₐ affinity ratio underpins its classification as a third-generation antipsychotic. The drug binds preferentially to G protein-coupled states of D₂ receptors, with binding kinetics less sensitive to GTP modulation than full agonists like quinpirole [2] [9]. This unique profile enables "dopamine stabilization" – antagonism in hyperdopaminergic states (e.g., mesolimbic pathway) and partial agonism in hypodopaminergic states (e.g., mesocortical pathway) [1] [4].

Pharmacokinetics and Metabolic Pathways

Aripiprazole displays linear pharmacokinetics with dose-proportional exposure (5–30 mg range). Peak plasma concentrations occur 3–5 hours post-oral administration. Its elimination half-life is ~75 hours, while its active metabolite, dehydroaripiprazole, has a half-life of ~94 hours, necessitating 14 days to reach steady-state concentrations [4] [5] [7]. Metabolism occurs primarily via hepatic cytochrome P450 enzymes through three pathways:

  • Dehydrogenation: CYP3A4/2D6-mediated formation of dehydroaripiprazole (active metabolite; contributes 40% to total exposure)
  • Hydroxylation: CYP2D6-mediated 2,3-dichlorophenylpiperazine formation
  • N-Dealkylation: CYP3A4-mediated quinolinone breakdown [4] [10]

Interactive Table: Pharmacokinetic Parameters of Aripiprazole

ParameterAripiprazoleDehydroaripiprazole
Bioavailability87%N/A
Protein Binding>99%>99%
Primary Metabolizing CYP3A4/2D63A4
Elimination Half-life75 h94 h
Excretion (Feces/Urine)60%/27%Similar

[4] [5] [7]

Genetic polymorphisms significantly impact clearance: CYP2D6 intermediate metabolizers (IMs) exhibit 40% reduced apparent clearance compared to extensive metabolizers (EMs), increasing aripiprazole exposure. CYP3A4 inhibitors (e.g., itraconazole) reduce clearance by 30–50%, necessitating dose adjustments [5] [10]. Dehydroaripiprazole concentrations remain stable across genotypes, suggesting compensatory CYP3A4 metabolism in CYP2D6 IMs [5].

Functional Selectivity and Biased Ligand Activity

Aripiprazole exhibits functionally selective signaling at D₂ receptors, demonstrating pathway-specific agonism/antagonism:

  • Gαi/o Activation: Partial agonism for adenylate cyclase inhibition (EC₅₀ = 60 nM; ~30% efficacy of dopamine) [6] [8]
  • Gβγ Antagonism: Complete blockade of Gβγ-mediated signaling (e.g., arachidonic acid release, potassium channel activation) [6] [8]
  • Heterologous Sensitization: Weak partial agonism for sensitizing adenylate cyclase (adaptive response to chronic D₂ activation) [8]
  • Receptor Internalization: Fails to induce significant D₂ internalization, unlike full agonists [2]

Interactive Table: Functional Selectivity of Aripiprazole at D₂ Receptors

Signaling PathwayAripiprazole ActivityEfficacy vs. Dopamine
cAMP Inhibition (Gαi/o)Partial agonist25–40%
β-Arrestin RecruitmentAntagonist<5%
MAPK PhosphorylationPartial agonist30%
AA Release (Gβγ)Antagonist0%
Receptor InternalizationInactive0%

[2] [6] [8]

This biased agonism arises from preferential stabilization of D₂ receptor conformations that engage Gαi/o proteins but sterically hinder Gβγ and β-arrestin coupling. Cell-type dependence is evident: in neurons expressing specific AC isoforms (e.g., AC5), aripiprazole antagonizes dopamine more robustly than in recombinant systems [6] [9]. Therapeutically, Gβγ antagonism may mitigate prolactin elevation and extrapyramidal symptoms, while partial Gαi/o agonism stabilizes dopaminergic tone in cortical and limbic circuits [1] [4]. This functional selectivity differentiates aripiprazole from both typical antagonists (e.g., haloperidol) and full/partial agonists (e.g., quinpirole), positioning it as a prototype for "dopamine system stabilizers" [4] [9].

Properties

CAS Number

1297122-12-9

Product Name

Aripiprazole

Molecular Formula

C10H14N5O10P2.Na.2H2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.